tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a trifluoromethyl (-CF₃) and a carbamoyl (-CONH₂) group at the 2-position of the five-membered ring, protected by a tert-butyl carbamate group at the 1-position. This structural configuration imparts unique physicochemical and pharmacological properties. The tert-butyl carbamate group enhances stability under synthetic conditions, while the electron-withdrawing trifluoromethyl group influences lipophilicity and metabolic resistance, making the compound a candidate for pharmaceutical applications .
Properties
Molecular Formula |
C11H17F3N2O3 |
|---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
tert-butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17F3N2O3/c1-9(2,3)19-8(18)16-6-4-5-10(16,7(15)17)11(12,13)14/h4-6H2,1-3H3,(H2,15,17) |
InChI Key |
ANSKALYTFPVLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a trifluoromethylated pyrrolidine derivative. One common method includes the use of copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a reagent . This method is favored due to its mild reaction conditions and good atom economy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or the carbamate moiety.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can influence the biological activity of the compounds it is incorporated into, making it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of novel materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compounds it is incorporated into.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations
Physical Properties
- Molecular Weight :
- Solubility : The trifluoromethyl group increases lipophilicity, reducing aqueous solubility compared to hydroxymethyl or methylcarbamoyl derivatives .
- Stability: The tert-butyl carbamate group confers stability across analogs. However, the carbamoyl group in the target compound may increase susceptibility to hydrolysis compared to ether-linked substituents (e.g., phenoxy in ) .
Pharmacological and Structural Implications
- Bioactivity: The trifluoromethyl group in the target compound enhances metabolic stability and target binding affinity compared to non-fluorinated analogs (e.g., hydroxymethyl or methylcarbamoyl derivatives) .
Biological Activity
tert-Butyl 2-carbamoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS No. 70138-72-6) is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique trifluoromethyl group and carbamoyl moiety, is being studied for various pharmacological properties, including its role in enzyme inhibition and cellular signaling pathways.
- Molecular Formula : C₁₀H₁₈F₃N₂O₃
- Molecular Weight : 214.26 g/mol
- Structural Features : The presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.
Research indicates that compounds with a similar structural framework often interact with specific biological targets, such as receptors or enzymes involved in critical signaling pathways. For instance, pyrrolidine derivatives have been shown to modulate the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune response regulation .
In Vitro Studies
- Enzyme Inhibition : Studies have demonstrated that pyrrolidine derivatives can act as inhibitors of various enzymes, including DPP-IV. This inhibition is crucial for therapeutic applications in diabetes management .
- Cell Proliferation and Migration : In cellular assays, related compounds have exhibited significant inhibition of cancer cell lines, such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). These effects are often mediated through the disruption of signaling pathways associated with cell proliferation and migration .
- Cytotoxicity : Certain derivatives have shown selective cytotoxic effects on cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
Case Studies
- A study investigating the binding affinity of pyrrolidine derivatives found that they could displace fluorescently labeled peptides from their receptors, suggesting effective binding interactions that could translate into biological activity .
- Another investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications to the pyrrolidine ring could enhance potency and selectivity against specific targets, highlighting the importance of molecular design in drug development .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 70138-72-6 |
| Molecular Weight | 214.26 g/mol |
| Inhibition Constant (Ki) | Ranges from 6 to 63 μM |
| Cell Lines Tested | MDA-MB-231, PANC-1 |
| Cytotoxic Concentration | Up to 100 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
